molecular formula C20H20N2OS B2630197 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392246-64-9

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2630197
CAS No.: 392246-64-9
M. Wt: 336.45
InChI Key: MEVWVMIYWXJZJG-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 4-(4-ethylphenyl)thiazole moiety. This structure classifies it among N-(thiazol-2-yl)-benzamide analogs , a family of small molecules recognized for their significant potential in medicinal chemistry and pharmacological research . Compounds within this structural class have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily . Research indicates that these analogs act via state-dependent inhibition, potentially targeting the transmembrane and/or intracellular domains of the receptor, making them invaluable pharmacological tools for probing the physiological functions of ZAC, which remain poorly elucidated . Furthermore, structurally related thiazole derivatives demonstrate promising antiproliferative properties in various cancer models, including both drug-sensitive and multidrug-resistant lung cancer cell lines, and have been investigated for their potential to interact with oncogenic targets like EGFR and SIRT2 . The presence of the thiazole ring, a privileged scaffold in drug discovery, underscores the compound's relevance in developing novel therapeutic agents and molecular probes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-4-15-6-9-16(10-7-15)18-12-24-20(21-18)22-19(23)17-8-5-13(2)14(3)11-17/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVWVMIYWXJZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the condensation of 4-ethylphenylthioamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : 3,4-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 329226-27-9)
  • Structure : Contains a sulfamoyl bridge between the thiazole and phenyl groups, unlike the direct 4-ethylphenyl substitution in the target compound.
Compound B : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structure : Replaces the benzamide with an oxadiazole-methyl-thiazole system.
  • The absence of the benzamide moiety may reduce steric bulk .
Compound C : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
  • Structure : Features a chloro-substituted benzamide and a thioxo-oxadiazole group.
  • Key Differences : The chloro substituent increases lipophilicity and electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethyl groups in the target compound. The thioxo group may enhance metal-binding capacity .
Compound D : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
  • Structure : Utilizes a thiadiazole core with fluorinated and methoxy substituents.
  • The fluorobenzylidene group introduces strong dipole interactions absent in the target compound .
Compound E : N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide
  • Structure : Fused triazolo-thiadiazole system with an ethyl group.
  • Key Differences : The fused heterocycles create a rigid planar structure, which may improve target selectivity but reduce conformational flexibility compared to the single thiazole ring in the target compound .

Physicochemical and Spectral Properties

Property Target Compound Compound A Compound C
Core Structure Thiazole + benzamide Thiazole + sulfamoylbenzamide Oxadiazole + chloro-benzamide
Substituents 4-Ethylphenyl, 3,4-dimethyl Sulfamoyl, 3,4-dimethyl Chloro, thioxo
IR ν(C=O) (cm⁻¹) ~1660–1680 (benzamide) ~1663–1682 (benzamide) ~1665 (benzamide)
Spectral Tautomerism Not observed Not observed Thione-thiol equilibrium
  • IR Analysis : The target compound’s benzamide carbonyl (1660–1680 cm⁻¹) aligns with analogs like Compound A. Compounds with tautomeric equilibria (e.g., thione-thiol in oxadiazoles) show additional ν(S-H) or ν(C=S) bands .

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets, making it a subject of interest for drug development.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Research indicates that thiazole derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .

2. Anticancer Properties:
Studies have shown that compounds with thiazole structures can induce apoptosis in cancer cells by activating caspases and modulating cell signaling pathways . The ability to trigger programmed cell death is vital for developing anticancer therapies.

3. Antimicrobial Activity:
Thiazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibition of COX and LOX
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cell wall synthesis

Case Study: Anticancer Effects

In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .

Table 2: Effect on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa10Caspase activation
A54920Cell cycle arrest

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